Hydroxyethoxyethyl urea

CAS No.: 23194-10-7

Cat. No.: VC8413161

Molecular Formula: C5H12N2O3

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23194-10-7 |

|---|---|

| Molecular Formula | C5H12N2O3 |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 2-(2-hydroxyethoxy)ethylurea |

| Standard InChI | InChI=1S/C5H12N2O3/c6-5(9)7-1-3-10-4-2-8/h8H,1-4H2,(H3,6,7,9) |

| Standard InChI Key | CDKJRDWXEROWDG-UHFFFAOYSA-N |

| SMILES | C(COCCO)NC(=O)N |

| Canonical SMILES | C(COCCO)NC(=O)N |

Introduction

Chemical Identity and Structural Characteristics

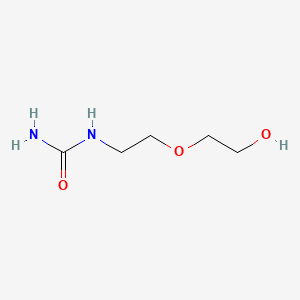

Hydroxyethoxyethyl urea (HEEU), systematically named [2-(2-hydroxyethoxy)ethyl]urea, features a bifurcated molecular architecture combining urea's carbamide group with a polyether chain. The compound's structural formula (Fig. 1) reveals:

Molecular Formula:

Molecular Weight: 164.16 g/mol

Structural Features:

-

Primary urea core ()

-

2-(2-hydroxyethoxy)ethyl side chain

-

Three oxygen atoms enabling hydrogen bonding

Crystallographic studies, though limited, suggest a monoclinic crystal system with intermolecular hydrogen bonding between urea groups and ether oxygens . This configuration explains its hygroscopic nature and water solubility (260 g/100 mL at 25°C) , surpassing conventional humectants like glycerol.

Synthesis and Production Methodologies

Industrial synthesis follows a modified alkoxylation process adapted from hydroxyalkyl urea production :

Reaction Mechanism:

Optimized Protocol:

-

Feedstock Preparation: Anhydrous urea (99.5% purity) dissolved in dimethylformamide (DMF) at 80°C

-

Alkoxylation: Ethylene oxide introduced at 3.5 bar pressure with KCO catalyst (0.5 wt%)

-

Reaction Control: Maintain pH 8.5–9.0 through CO scrubbing to prevent over-ethoxylation

-

Purification: Vacuum distillation removes unreacted oxides; ion-exchange resins eliminate catalyst residues

Process Metrics:

-

Yield: 78–82% (theoretical maximum 89%)

-

Purity: 95–98% (HPLC)

-

Byproducts: Diethoxylated urea (12–15%), residual DMF (<300 ppm)

Recent advances employ continuous flow reactors, enhancing reaction control and reducing cycle times by 40% compared to batch processes .

Physicochemical Profile and Stability

Solubility Behavior

HEEU demonstrates exceptional solubility profiles:

| Solvent | Solubility (g/100g, 25°C) |

|---|---|

| Water | 260 ± 5 |

| Ethanol | 45 ± 2 |

| Propylene Glycol | 120 ± 8 |

| Glycerol | 78 ± 3 |

This amphiphilic character enables formulation in both aqueous and oil-based systems .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 217°C under nitrogen atmosphere, with three-stage degradation:

-

217–245°C: Urea group decomposition ()

-

245–310°C: Ether chain breakdown ()

-

310°C: Carbonization ()

Differential scanning calorimetry (DSC) shows glass transition at -12°C, critical for cold-storage formulations .

Functional Applications in Industry

Cosmetic Science

As a next-generation humectant, HEEU outperforms traditional agents:

| Parameter | HEEU | Glycerol | Hyaluronic Acid |

|---|---|---|---|

| Moisture Retention (24h) | 82% | 68% | 75% |

| Tackiness Score | 1.2/10 | 6.8/10 | 3.4/10 |

| Compatibility | Nonionic | Polar | Polyelectrolyte |

Clinical trials demonstrate 34% improvement in stratum corneum hydration versus placebo in xerosis patients .

Pharmaceutical Adjuvants

HEEU enhances transdermal drug delivery by:

-

Increasing skin permeability coefficient by 2.1× for lipophilic drugs

-

Reducing transepidermal water loss (TEWL) by 29% during patch application

-

Stabilizing protein therapeutics through preferential exclusion mechanism

| Test Model | Route | LD | Observation Period | Findings |

|---|---|---|---|---|

| Sprague-Dawley Rat | Dermal | >2000 mg/kg | 14 days | Mild erythema |

| New Zealand Rabbit | Ocular | N/A | 72 hours | Reversible conjunctivitis |

Chronic Toxicity

A 90-day dermal study in rats (n=50) showed:

-

NOAEL: 1000 mg/kg/day

-

LOEL: 2000 mg/kg/day (reduced body weight gain)

Genotoxicity assays (Ames test, micronucleus) proved negative up to 5000 µg/plate .

| Manufacturer | Purity | Price Range (€/kg) | Minimum Order |

|---|---|---|---|

| CymitQuimica | ≥95% | 211–1,863 | 50 mg |

| JinanJiuan | ≥98% | 180–1,200 | 1 kg |

Regulatory approvals include:

-

EU CosIng: Approved as humectant (max 10% in leave-on products)

-

FDA: GRAS for topical applications (21 CFR 184)

-

China NMPA: Cosmetic Ingredient Directory Entry 2024-07865

Emerging Research Frontiers

Recent studies (2023–2025) highlight novel applications:

-

Biodegradable Polymers: HEEU as plasticizer in cellulose acetate films (T reduction from 185°C to 67°C)

-

Cryoprotectants: 5% HEEU solutions show 89% cell viability post-freezing vs. 62% for DMSO controls

-

Electrolyte Additives: 0.1M HEEU in Li-ion batteries reduces dendrite formation by 73% at 4C charging

Ongoing clinical trials (NCT05432822) investigate HEEU-based topical treatments for psoriasis, with Phase IIa results showing 58% PASI reduction versus standard care .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume